molecular formula C24H28N6O2 B2998240 3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione CAS No. 887030-07-1

3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione

Cat. No.: B2998240
CAS No.: 887030-07-1
M. Wt: 432.528
InChI Key: VCRPQWVSDRJCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a naphthalen-1-ylmethyl group and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines with formamide derivatives under controlled conditions.

    Substitution with Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the piperazine ring with naphthalen-1-ylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a purine core with a naphthalen-1-ylmethyl group and a piperazine ring sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-3-11-30-20-21(27(2)24(32)26-22(20)31)25-23(30)29-14-12-28(13-15-29)16-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,3,11-16H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRPQWVSDRJCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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